molecular formula C5H6O3 B1600439 4-methoxybut-2-ynoic Acid CAS No. 24303-64-8

4-methoxybut-2-ynoic Acid

Cat. No.: B1600439
CAS No.: 24303-64-8
M. Wt: 114.1 g/mol
InChI Key: ATFQGKWMZOYASB-UHFFFAOYSA-N
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Description

4-methoxybut-2-ynoic acid is an organic compound with the molecular formula C5H6O3. It is a derivative of butynoic acid, featuring a methoxy group (-OCH3) attached to the carbon-carbon triple bond. This compound has garnered attention in scientific research due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-methoxybut-2-ynoic acid can be synthesized through various methods. One common method involves the reaction of methyl propargyl ether with carbon dioxide. Another method includes the use of 3-(1-mesityl-1H-imidazol-3-ium-3-yl)propane-1-sulfonate, caesium carbonate, potassium iodide, and silver (I) oxide in N,N-dimethylformamide at 35°C under 750.075 Torr for 24 hours in darkness .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of microwave-assisted synthesis and aldol-condensation reactions are also potential methods for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-methoxybut-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

4-methoxybut-2-ynoic acid is used extensively in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It serves as a building block in organic synthesis and is used in the preparation of various derivatives.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its therapeutic potential in drug development.

    Industry: It is used in the synthesis of materials with specific properties for industrial applications

Mechanism of Action

The mechanism of action of 4-methoxybut-2-ynoic acid involves its interaction with molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, depending on the context of its use. The methoxy group and the triple bond play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

  • 4-methoxy-2-butynoic acid
  • 2-butynoic acid
  • Methoxybut-2-ynoic acid

Comparison: 4-methoxybut-2-ynoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-methoxybut-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-8-4-2-3-5(6)7/h4H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFQGKWMZOYASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456036
Record name 2-Butynoic acid, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24303-64-8
Record name 4-Methoxy-2-butynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24303-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butynoic acid, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxybut-2-ynoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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